

Application Notes and Protocols: N-(Benzoyloxy)alanine in Peptide Synthesis and Modification

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Compound of Interest

Compound Name: *N*-(Benzoyloxy)alanine

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These application notes provide a comprehensive guide to the use of **N-(Benzoyloxy)alanine** in the synthesis and modification of peptides. This protected amino acid serves as a valuable building block for introducing N-hydroxy functionality into peptide backbones, a modification found in various bioactive natural products and a tool for influencing peptide conformation.

Application Notes

N-(Benzoyloxy)alanine is the O-benzoyl protected form of N-hydroxy-L-alanine. The introduction of an N-hydroxy group into a peptide backbone can significantly alter its biological activity and conformational properties. Peptides containing N-hydroxy amino acids are known to exhibit unique structural preferences and are components of various natural products, including siderophores, which are involved in iron scavenging for microorganisms.[1]

The benzoyloxy group serves as a robust protecting group for the N-hydroxy functionality during standard solid-phase peptide synthesis (SPPS). This protection is crucial to prevent undesirable side reactions of the nucleophilic N-hydroxy group during the peptide elongation cycles. Following synthesis, the benzoyloxy group can be removed to unmask the N-hydroxy group, allowing for the study of its effects on peptide structure and function or for further chemical modifications. The incorporation of N-hydroxy residues has been shown to stabilize β -sheet structures in peptides.[2]

Data Presentation

The coupling of N-alkoxy amino acids, including N-(acyloxy) derivatives, can be more challenging than that of standard amino acids due to steric hindrance and electronic effects. While specific coupling efficiency data for **N-(Benzoyloxy)alanine** is not extensively reported, related studies on similar compounds provide valuable insights.

Parameter	Value/Observation	Source
Epimerization Rate	3-5% for N-(hydroxy)-glycine coupling	[3]
Coupling Efficiency	Potentially lower than standard amino acids; may require extended coupling times or stronger activation reagents.	[3]
Diacylation	Possibility of diacylation of the N-hydroxy group during coupling; can be reversed during subsequent deprotection steps.	[2]

Experimental Protocols

Protocol 1: Synthesis of N-(Benzoyloxy)-L-alanine

This protocol describes a two-step synthesis of N-(Benzoyloxy)-L-alanine starting from L-alanine.

Step 1: Synthesis of N-Hydroxy-L-alanine (Adapted from solution-phase synthesis of related compounds)[2]

- **N-Alkylation:** To a solution of L-alanine benzyl ester in a suitable organic solvent (e.g., acetonitrile), add bromoacetonitrile and a non-nucleophilic base (e.g., diisopropylethylamine, DIEA). Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

- Oxidation: Cool the reaction mixture to 0°C and add meta-chloroperoxybenzoic acid (mCPBA) portion-wise. Allow the reaction to proceed at 0°C to room temperature until the secondary amine is fully oxidized to the corresponding nitron (monitor by TLC).
- Aminolysis and Deprotection: Treat the nitron intermediate with a suitable amine (e.g., hydroxylamine) to yield O-benzyl-N-hydroxy-L-alanine. Remove the benzyl ester protecting group by catalytic hydrogenation (e.g., H₂, Pd/C) to obtain N-hydroxy-L-alanine.

Step 2: Benzoylation of N-Hydroxy-L-alanine

- Dissolve N-hydroxy-L-alanine in a mixture of aqueous base (e.g., 1M NaOH) and a suitable organic solvent (e.g., dichloromethane, DCM).
- Cool the mixture to 0°C in an ice bath.
- Add benzoyl chloride dropwise while vigorously stirring. Maintain the pH of the aqueous layer in the basic range (pH 8-9) by the dropwise addition of 1M NaOH.
- After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
- Separate the organic layer and wash it sequentially with 1M HCl, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(Benzoyloxy)-L-alanine. The product can be further purified by recrystallization or column chromatography.

Protocol 2: Incorporation of N-(Benzoyloxy)-L-alanine into Peptides via SPPS

This protocol outlines the steps for incorporating N-(Benzoyloxy)-L-alanine into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.

- Resin Preparation: Swell a suitable Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF.
- Coupling of N-(Benzoyloxy)-L-alanine:
 - Pre-activate a solution of N-(Benzoyloxy)-L-alanine (3-5 equivalents) with a coupling agent such as HBTU (3 equivalents) or HATU (3 equivalents) and a base like DIEA (6 equivalents) in DMF for 5-10 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Allow the coupling reaction to proceed for 2-4 hours. Due to the potentially lower reactivity, longer coupling times compared to standard amino acids may be necessary.^[3] Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.
- Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 15 minutes.
- Washing: Wash the resin thoroughly with DMF and DCM.
- Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

Protocol 3: Deprotection of the N-Benzoyloxy Group

This protocol describes the removal of the benzoyl group to reveal the N-hydroxy functionality. This step is typically performed after the full peptide sequence has been assembled but before cleavage from the resin.

- Wash the peptide-resin with DMF.
- Treat the resin with a solution of 1 M sodium methoxide in methanol for 1-2 hours at room temperature.^[4] Alternatively, a milder basic condition using hydrazine in DMF can be employed, but reaction times may need to be optimized.
- Wash the resin thoroughly with methanol, DMF, and DCM.

Protocol 4: Cleavage from Resin and Purification

- Wash the deprotected peptide-resin with DCM and dry under vacuum.
- Treat the resin with a cleavage cocktail appropriate for the chosen resin and side-chain protecting groups (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane for standard acid-labile protecting groups).
- Incubate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
- Dry the crude peptide pellet under vacuum.
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final N-hydroxylated peptide by mass spectrometry and analytical HPLC.

Visualizations

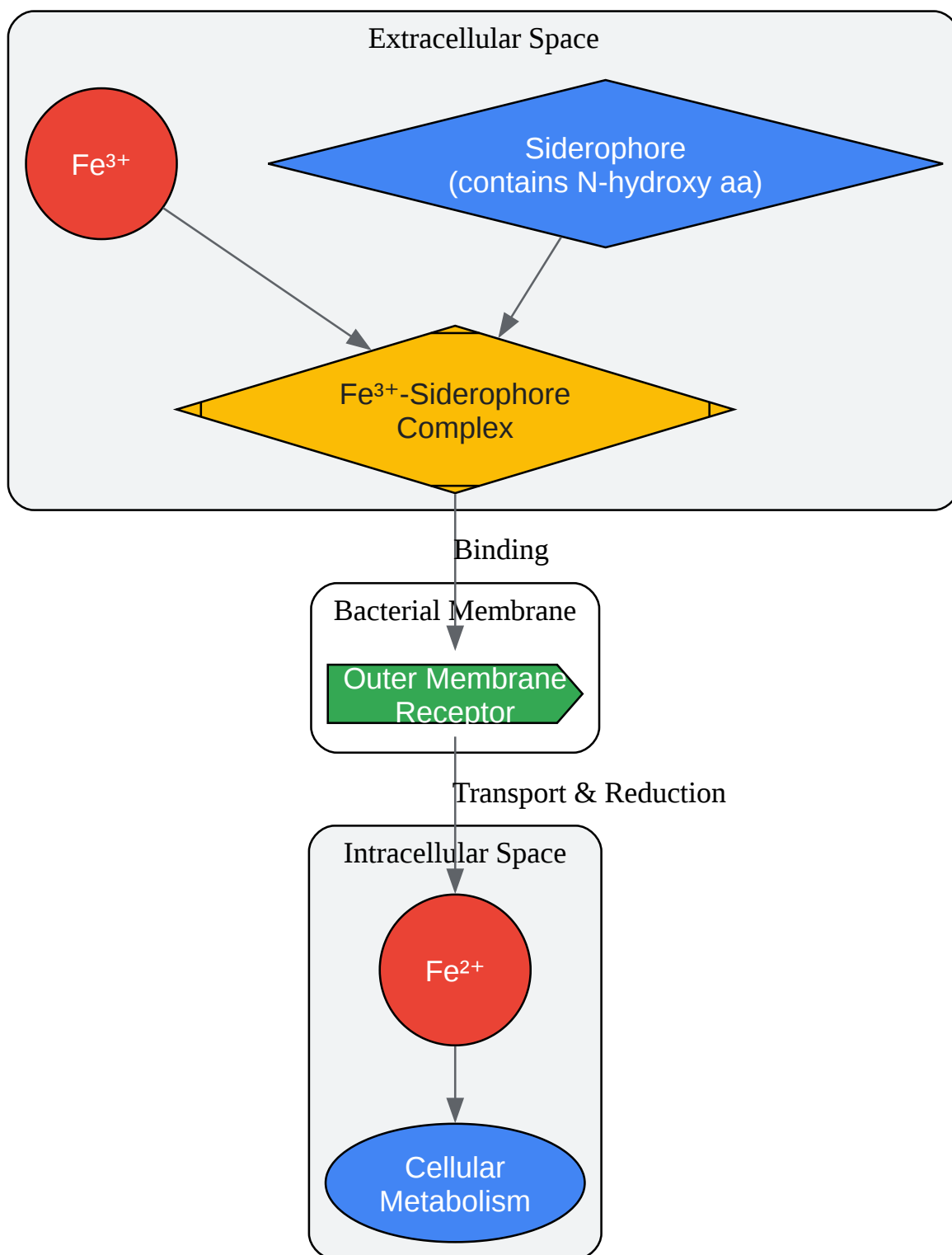
Experimental Workflow



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Caption: Experimental workflow for the synthesis and incorporation of **N-(Benzoyloxy)alanine**.

Biological Pathway: Siderophore-Mediated Iron Uptake



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Caption: Role of N-hydroxy amino acid-containing siderophores in bacterial iron uptake.

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